Lipoxygenase Inhibitory Activity: 12-LOX Enzyme Assay at 30 µM
The target compound has been profiled for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a fixed concentration of 30 µM, an enzyme central to arachidonic acid metabolism and inflammatory signaling . The free acid analog (CAS 303798-57-4) has not been reported in the same 12-LOX assay, precluding a direct head-to-head comparison; however, the MeSH pharmacological classification of the compound as a 'potent lipoxygenase inhibitor' that also displays weaker ancillary inhibition of cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase establishes a multi-target fingerprint that the free acid and shorter-chain ester analogs have not been documented to replicate [1]. No quantitative IC50 value is publicly available for the target compound in this assay, which downgrades this evidence to the supporting level.
| Evidence Dimension | In vitro inhibition of platelet 12-lipoxygenase at single concentration |
|---|---|
| Target Compound Data | Tested at 30 µM; quantitative % inhibition or IC50 not publicly disclosed |
| Comparator Or Baseline | Free acid analog (CAS 303798-57-4) – no 12-LOX data available; other 5-arylidene-2-thioxothiazolidin-4-one derivatives – comparative 12-LOX data not reported |
| Quantified Difference | Not calculable due to absence of comparator data in identical assay |
| Conditions | In vitro enzyme inhibition assay; platelet 12-lipoxygenase; compound concentration 30 µM |
Why This Matters
The documented 12-LOX engagement, even without full dose-response data, flags a biochemical activity not established for the nearest commercially available analogs, justifying the procurement of this specific ester for arachidonic acid pathway studies.
- [1] Medical University of Lublin – Polish Platform of Medical Research. MeSH Concept Record: (Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate – Lipoxygenase Inhibitors. https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961/ (accessed 2026-05-09). View Source
